2-((5-(4-(2-(4-Fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
2-((5-(4-(2-(4-Fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a thiadiazole-based compound featuring a piperazine moiety substituted with a 4-fluorophenylacetyl group. This structure combines the pharmacophoric elements of thiadiazole (known for its bioisosteric properties and role in drug design) and the piperazine ring (a common scaffold in CNS-active and anticancer agents). The compound’s molecular formula is C₁₇H₁₈FN₅O₂S₂, with a molecular weight of 451.6 g/mol .
Properties
IUPAC Name |
2-[[5-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O2S2/c17-12-3-1-11(2-4-12)9-14(24)21-5-7-22(8-6-21)15-19-20-16(26-15)25-10-13(18)23/h1-4H,5-10H2,(H2,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCGKMSMAXIHCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-(2-(4-Fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide , identified by its CAS number 604760-68-1 , is a novel synthetic derivative that combines a thiadiazole moiety with a piperazine structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 398.45 g/mol . The structure features:
- A thiadiazole ring , known for its diverse biological activity.
- A piperazine group , which is commonly found in many pharmacologically active compounds.
- A 4-fluorophenyl acetyl group , contributing to its lipophilicity and potential receptor interactions.
Biological Activity Overview
Research indicates that compounds containing thiadiazole and piperazine structures exhibit a range of biological activities, including:
- Antimicrobial : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anticancer : Some derivatives have demonstrated significant cytotoxicity against cancer cell lines.
- Antioxidant : The presence of specific functional groups can enhance antioxidant properties.
Anticancer Activity
A study evaluating the anticancer potential of thiadiazole derivatives indicated that compounds similar to 2-((5-(4-(2-(4-Fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibited notable cytotoxic effects against human breast cancer cells. The IC50 values ranged from 18 µM to 29 µM , suggesting moderate to significant efficacy in inhibiting cell growth (see Table 1).
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5a | 22.68 | MCF-7 (Breast Cancer) |
| 5e | 18.23 | MCF-7 (Breast Cancer) |
| Olaparib | 57.3 | MCF-10A (Normal Cells) |
The proposed mechanism for the anticancer activity involves the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes. Compounds similar to our target compound have been shown to enhance the cleavage of PARP and increase caspase activity, leading to apoptosis in cancer cells.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives containing the thiadiazole moiety possess antimicrobial properties. For instance, compounds structurally related to 2-((5-(4-(2-(4-Fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide have been tested against various bacterial strains, yielding promising results.
Case Studies and Research Findings
- Study on Thiadiazoles : A comprehensive review highlighted that thiadiazoles are promising structures in medicinal chemistry due to their versatile biological activities, including antimicrobial and anticancer properties .
- Cytotoxicity Assessment : In a comparative study, derivatives similar to our compound were evaluated for their cytotoxic effects on different cancer cell lines, revealing that modifications in the piperazine and thiadiazole components significantly influenced their activity .
- Enzyme Inhibition Studies : Research indicated that certain piperazine derivatives inhibited enzymes involved in cancer cell proliferation, supporting the hypothesis that our target compound may exert similar effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares key physicochemical properties of the target compound with structurally related derivatives:
Key Observations :
- Electron-withdrawing groups (e.g., 4-fluorophenyl, trifluoromethyl) enhance thermal stability, as seen in 4g (203–205°C) vs. Flufenacet (75°C) .
- The thioacetamide linkage in the target compound likely increases lipophilicity compared to oxyacetamide derivatives (e.g., Flufenacet) .
Pharmacological Activity Comparison
2.2.1. Anticancer Activity
Compounds with thiadiazole-piperazine hybrids demonstrate potent Akt inhibition and apoptosis induction:
Key Observations :
- Aryl-thiadiazole derivatives (e.g., Compound 3) show superior Akt inhibition (>90%) compared to alkyl-substituted analogs, likely due to enhanced π-π stacking with Akt’s hydrophobic pockets .
2.2.2. Anti-Infective and Pesticidal Activity
Key Observations :
- Thiadiazole-thioacetamide derivatives (e.g., Flufenacet) are optimized for pesticidal activity, whereas thiazolotriazole-acetamide hybrids (e.g., Compound 26) target bacterial infections .
Q & A
Q. What are the recommended synthetic routes for 2-((5-(4-(2-(4-Fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Preparation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions.
- Step 2: Functionalization of the thiadiazole ring with a piperazine moiety through nucleophilic substitution.
- Step 3: Introduction of the 4-fluorophenyl acetyl group via amide coupling.
- Step 4: Thioether linkage formation using mercaptoacetamide.
Optimization Strategies:
- Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions .
- Monitor reaction progress via HPLC to minimize byproducts and maximize purity. For example, highlights chromatographic methods to confirm compound individuality .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR to verify substituent positions on the thiadiazole and piperazine rings. For instance, used spectral analysis to confirm triazole-thiadiazole hybrids .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions.
- Mass Spectrometry (MS):
- High-Resolution MS (HRMS) to validate molecular formula (e.g., C₁₉H₁₈ClF₄N₃O in ) .
- Chromatography:
- Reverse-Phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% as in ) .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate the potential biological targets of this compound, and what software parameters are critical for accurate predictions?
Methodological Answer:
- Target Selection: Prioritize receptors associated with thiadiazole derivatives (e.g., antimicrobial enzymes, kinase inhibitors). identified promising targets via docking .
- Software and Parameters:
- Use AutoDock Vina or Schrödinger Suite with the following settings:
- Grid Box Size: Adjusted to cover the active site (e.g., 20 ų).
- Scoring Function: Include van der Waals and electrostatic terms.
- Ligand Flexibility: Account for rotational bonds in the piperazine-thiadiazole scaffold.
- Validate results with MD simulations (GROMACS) to assess binding stability.
Q. What experimental strategies are recommended to resolve discrepancies in biological activity data observed across different batches or synthetic methods?
Methodological Answer:
- Batch Comparison:
- Perform HPLC-PDA to detect impurities affecting bioactivity (e.g., used chromatographic methods to confirm purity) .
- Analyze solubility and stability in assay buffers (e.g., DMSO concentration effects).
- Biological Replicates:
- Use dose-response curves (IC₅₀/EC₅₀) with ≥3 replicates to minimize variability.
- Cross-validate with orthogonal assays (e.g., microbial growth inhibition vs. enzymatic activity).
Q. How can the pharmacokinetic properties (e.g., solubility, metabolic stability) of this compound be systematically evaluated?
Methodological Answer:
- Solubility:
- Use shake-flask method with UV quantification in buffers (pH 1.2–7.4).
- Metabolic Stability:
- Liver Microsome Assays: Incubate with rat/human microsomes and monitor parent compound depletion via LC-MS/MS.
- CYP450 Inhibition Screening: Use fluorogenic substrates for major CYP isoforms.
- Permeability:
- Caco-2 Cell Monolayers to predict intestinal absorption.
Q. What structural modifications could enhance the compound’s bioactivity while maintaining its core pharmacophore?
Methodological Answer:
- Rational Design:
- Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF₃) to improve target binding (as in ) .
- Introduce heterocyclic rings (e.g., pyridine) to enhance solubility (see for piperazine modifications) .
- SAR Studies:
- Synthesize analogs with variations in the thiadiazole or acetamide moieties and compare activity via dose-dependent assays .
Data Analysis & Contradiction Resolution
Q. How should researchers address conflicting data regarding the compound’s antimicrobial efficacy in different studies?
Methodological Answer:
- Standardize Assay Conditions:
- Use CLSI/M7-A6 guidelines for MIC determinations.
- Control variables like inoculum size and incubation time.
- Mechanistic Studies:
- Perform time-kill assays to distinguish bactericidal vs. bacteriostatic effects.
- Combine with transcriptomic analysis to identify pathways affected by the compound.
Q. What statistical approaches are suitable for analyzing high-throughput screening data for this compound?
Methodological Answer:
- Normalization: Apply Z-score or B-score to correct plate-based variability.
- Hit Identification: Use strict thresholds (e.g., >3σ from negative controls).
- Machine Learning: Train models on structural descriptors (e.g., molecular weight, logP) to predict activity (as in ’s docking workflow) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
